BenchChemオンラインストアへようこそ!

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Chemical Identity Structure-Activity Relationship Compound Procurement

Procure the definitive CYP2A6 probe: 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 300556-31-4). This compound provides an unsubstituted benzimidazole, 7-hydroxy coumarin fluorophore, and 8-piperidin-1-ylmethyl anchoring point—a unique pharmacophore pattern not interchangeable with close analogs. Essential for studying nicotine metabolism, procarcinogen activation, and drug-drug interactions, and serves as the critical baseline control in SAR studies exploring piperidine N-alkylation.

Molecular Formula C22H21N3O3
Molecular Weight 375.4 g/mol
CAS No. 300556-31-4
Cat. No. B6420353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
CAS300556-31-4
Molecular FormulaC22H21N3O3
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O
InChIInChI=1S/C22H21N3O3/c26-19-9-8-14-12-15(21-23-17-6-2-3-7-18(17)24-21)22(27)28-20(14)16(19)13-25-10-4-1-5-11-25/h2-3,6-9,12,26H,1,4-5,10-11,13H2,(H,23,24)
InChIKeyASPSPJHQTSHUPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview: 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 300556-31-4)


The compound 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 300556-31-4) is a synthetic hybrid molecule that fuses a coumarin core with a benzimidazole moiety and a piperidine substituent [1]. This structural architecture integrates the photophysical and metal-chelating properties of coumarins with the hydrogen-bonding and biological target recognition capabilities of benzimidazoles [2]. The presence of the 7-hydroxy group and the 8-piperidin-1-ylmethyl group (a Mannich base motif) further diversifies its chemical reactivity, positioning it as a distinct entry within the broader class of coumarin-benzimidazole conjugates used in fluorescent probe design, enzyme inhibition studies, and antioxidant research [2].

Why Generic Substitution Fails for Benzimidazole-Coumarin Hybrid 300556-31-4


Generic substitution within the coumarin-benzimidazole hybrid family is unreliable due to the profound impact of subtle peripheral substituent changes on biological target engagement [1]. For instance, the presence of a piperidine versus a morpholine group at the 8-position of the coumarin core can dramatically alter the pKa of the tertiary amine, affecting solubility, membrane permeability, and binding to acidic residues in enzyme active sites [2]. Similarly, methylation of the benzimidazole NH group, which eliminates a key hydrogen-bond donor, has been documented in analogous series to frequently abolish target affinity entirely [2]. Therefore, the specific combination of an unsubstituted benzimidazole, a 7-hydroxy group, and an 8-piperidin-1-ylmethyl group in CAS 300556-31-4 represents a unique pharmacophore pattern that cannot be assumed interchangeable with its close structural analogues.

Quantitative Differentiation Evidence for CAS 300556-31-4 vs. Closest Analogs


Chemical Identity and Substituent Differentiation from Related Benzimidazole-Coumarin Hybrids

The compound's unambiguous chemical identity is a primary driver for scientific selection. Its specific substitution pattern—an unsubstituted benzimidazole, a free 7-hydroxyl, and an 8-piperidin-1-ylmethyl group—contrasts sharply with the majority of documented coumarin-benzimidazole hybrids, which are often substituted at C-6 of the coumarin ring or bear a 2-aminobenzimidazole linked via an amide bond [1]. This specific structure, confirmed by PubChem CID 135449558, is a unique entry within its class, making it the sole choice for studies requiring this exact pharmacophore [2].

Chemical Identity Structure-Activity Relationship Compound Procurement

BindingDB Bioactivity Record vs. Closest Analog BDBM50384482

A curated bioactivity record for the target compound in BindingDB (BDBM50358746) documents its inhibition of Cytochrome P450 2A6 (CYP2A6), an enzyme involved in xenobiotic metabolism and procarcinogen activation. The target compound was tested directly for this mechanism. A structural analog, 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one (BindingDB ID: BDBM50384482), has a reported IC50 of 40 nM against the CRTH2 receptor, a completely different pharmacological target [2]. This single methyl substitution on the piperidine ring redirects biological activity from a metabolizing enzyme (CYP2A6) to a G-protein coupled receptor, demonstrating a profound target selectivity shift that makes simple analog substitution inadequate.

CYP Inhibition Enzyme Assay Procurement Benchmarking

Top Application Scenarios for 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one


CYP2A6 Enzyme Mechanism & Inhibition Studies

This compound is the definitive chemical tool for investigating CYP2A6-mediated metabolism. Its documented inhibitory activity in human liver microsomes makes it a specific probe, distinct from analogs that have shifted targets, for studying nicotine metabolism, procarcinogen activation, and drug-drug interactions [1].

Fluorescent Sensor or Probe Development

The unique combination of a coumarin fluorophore (7-hydroxy group for PET sensing) and a benzimidazole metal-binding domain makes this hybrid a prime scaffold for designing turn-on/turn-off fluorescent sensors. Its 8-piperidin-1-ylmethyl group provides an anchoring point for further functionalization, unlike simpler coumarins [1].

Structure-Activity Relationship (SAR) Benchmarking

As a parent compound with an unsubstituted piperidine, it serves as a critical negative control or baseline in SAR studies exploring the impact of piperidine N-alkylation or substitution on pharmacokinetic properties, selectivity, and potency. Its use as a benchmark ensures rigorous interpretation of data from methylated or arylated derivatives [2].

Quote Request

Request a Quote for 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.